molecular formula C10H10F2O B2869726 1-(2,4-Difluorophenyl)-2-methylpropan-1-one CAS No. 151856-34-7

1-(2,4-Difluorophenyl)-2-methylpropan-1-one

Cat. No. B2869726
Key on ui cas rn: 151856-34-7
M. Wt: 184.186
InChI Key: IGINJKLBTZGQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05312815

Procedure details

To a mixture of 120 g (0.68 mmol) of 2,4-difluorobenzoyl chloride, 3.7 g (37 mmol) of copper (I) chloride, and 400 ml of diethyl ether was added dropwise 442 ml of diethyl ether containing 130.2 g (0.88 mol) of isopropylmagnesium bromide at -25° C. over 4 hours. The temperature was elevated up to -5° C., and the mixture was stirred at that temperature for 30 minutes. To the reaction mixture were added dropwise 150 ml of water and then 120 ml of 6N hydrochloric acid. The organic layer was separated, washed successively with 5% hydrochloric acid, a saturated sodium chloride aqueous solution, a saturated sodium carbonate aqueous solution, and a saturated sodium chloride aqueous solution, and dried. The solvent was removed by distillation under reduced pressure, and the residue was distilled under reduced pressure to obtain 104.3 g (83%) of 1-(2,4-difluorophenyl)-2-methylpropan-1-one as a colorless oily substance.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
copper (I) chloride
Quantity
3.7 g
Type
catalyst
Reaction Step One
Quantity
442 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].C(OCC)C.[CH:17]([Mg]Br)([CH3:19])[CH3:18].Cl>[Cu]Cl.O>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](=[O:5])[CH:17]([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC(=C1)F
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)OCC
Name
copper (I) chloride
Quantity
3.7 g
Type
catalyst
Smiles
[Cu]Cl
Step Two
Name
Quantity
442 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Br
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at that temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated up to -5° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed successively with 5% hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, a saturated sodium carbonate aqueous solution, and a saturated sodium chloride aqueous solution, and dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)C(C(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 104.3 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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